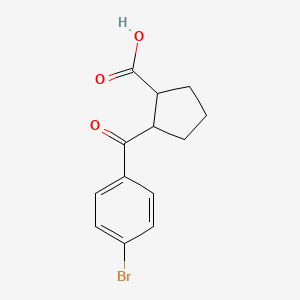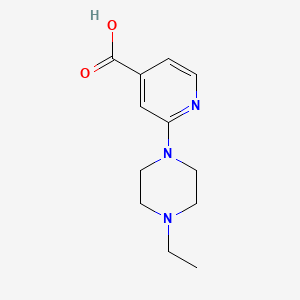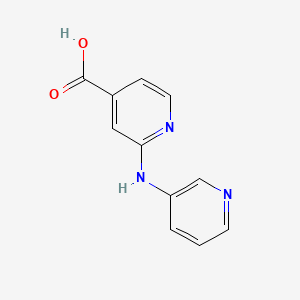![molecular formula C15H14F3NO2 B3074179 2-Methoxy-6-({[4-(trifluoromethyl)phenyl]amino}methyl)phenol CAS No. 1019473-40-5](/img/structure/B3074179.png)
2-Methoxy-6-({[4-(trifluoromethyl)phenyl]amino}methyl)phenol
Overview
Description
2-Methoxy-6-({[4-(trifluoromethyl)phenyl]amino}methyl)phenol is a compound that features a methoxy group, a trifluoromethyl-substituted phenyl group, and an aminomethyl linkage
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group have been shown to exhibit improved drug potency toward certain enzymes .
Mode of Action
It’s known that the trifluoromethyl group can enhance the potency of drugs by lowering the pk_a of certain structures, thereby facilitating key hydrogen bonding interactions with proteins .
Biochemical Pathways
Compounds with a trifluoromethyl group are often used in the development of agrochemical and pharmaceutical compounds, suggesting they may interact with a variety of biochemical pathways .
Pharmacokinetics
The presence of a trifluoromethyl group and a pyridine in its structure may influence its pharmacokinetic properties .
Result of Action
The presence of a trifluoromethyl group has been associated with improved drug potency .
Action Environment
The synthesis of trifluoromethyl-containing compounds can be influenced by various factors, including the identity of the desired target compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-({[4-(trifluoromethyl)phenyl]amino}methyl)phenol typically involves the condensation of a primary amine with an aldehyde, followed by reduction of the resulting Schiff base. For example, the primary amine can be reacted with the corresponding aldehyde in methanol, and the Schiff base can be reduced using sodium borohydride in methanol and dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-({[4-(trifluoromethyl)phenyl]amino}methyl)phenol can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 2-hydroxy-6-({[4-(trifluoromethyl)phenyl]amino}methyl)phenol.
Reduction: Formation of 2-Methoxy-6-({[4-(trifluoromethyl)phenyl]amino}methyl)aniline.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-6-({[4-(trifluoromethyl)phenyl]amino}methyl)phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical compound with anti-inflammatory or anticancer properties.
Industry: Utilized in the development of agrochemicals and materials with specific properties such as herbicides and polymers
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Chlorophenyl)aminomethyl]-6-methoxyphenol
- 2-[(4-Methoxyanilino)methyl]phenol
- 2-(Anilinomethyl)phenol
Uniqueness
2-Methoxy-6-({[4-(trifluoromethyl)phenyl]amino}methyl)phenol is unique due to the presence of the trifluoromethyl group, which imparts distinct physical and chemical properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-methoxy-6-[[4-(trifluoromethyl)anilino]methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO2/c1-21-13-4-2-3-10(14(13)20)9-19-12-7-5-11(6-8-12)15(16,17)18/h2-8,19-20H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMZEXYHUHIUNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CNC2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Chloro-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B3074108.png)
![1-[(4-Tert-butylphenyl)methyl]-1,4-diazepane](/img/structure/B3074110.png)

![2-[3-(Trifluoromethyl)phenoxy]pyridine-3-carbonitrile](/img/structure/B3074129.png)

![6-(Benzo[d][1,3]dioxol-5-yloxy)pyridin-3-amine](/img/structure/B3074165.png)

![4-[2-(2-Bromo-4-fluorophenoxy)ethyl]morpholine](/img/structure/B3074170.png)
![2-({[4-(Trifluoromethyl)phenyl]amino}methyl)phenol](/img/structure/B3074171.png)
![(Prop-2-en-1-yl)({[3-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B3074192.png)
![5-[(Butylamino)methyl]-2-methoxyphenol](/img/structure/B3074200.png)
![2-[(Butylamino)methyl]-6-ethoxyphenol](/img/structure/B3074208.png)
![[(3-Fluorophenyl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B3074211.png)
